1-(3-Cyanopropyl)piperazine
Overview
Description
“1-(3-Cyanopropyl)piperazine” is an organic compound with the molecular formula C8H15N3 and a molecular weight of 153.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string N#CCCCN1CCNCC1 . The average mass is 153.225 Da and the monoisotopic mass is 153.126602 Da .
Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Scientific Research Applications
Novel Bioactive Alkaloid
- Piperazirum Discovery : A novel alkylated piperazine, similar in structure to 1-(3-Cyanopropyl)piperazine, was isolated from Arum palaestinum Boiss. This compound exhibited significant cytotoxicity against cultured tumor cell lines in vitro, suggesting potential applications in cancer research (El-Desouky et al., 2007).
Anticancer Activity
- Compound TM-208 Analysis : The study of 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (similar to this compound) revealed its excellent anticancer activity and low toxicity in vivo and in vitro (Jiang et al., 2007).
Synthesis and Pharmacological Evaluation
- Novel Piperazine Derivatives : A series of novel 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized. These compounds showed significant antidepressant and antianxiety activity in preclinical models, pointing to potential applications in psychiatric drug development (Kumar et al., 2017).
Catalyst in Organic Synthesis
- Piperazine as a Catalyst : Piperazine, a core structure in this compound, was used as a low-cost and environmentally benign catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives. This method offers simple procedures, high yields, and commercial viability, indicating piperazine's utility in organic synthesis (Yousefi et al., 2018).
Chemical Synthesis and Structural Studies
- Polynitrile Synthesis : N,N,N',N'-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, a related piperazine compound, was synthesized and its crystal structure analyzed, demonstrating potential in material sciences and chemical synthesis (Xu et al., 2011).
Application in Carbon Dioxide Capture
- Piperazine in CO2 Capture : Concentrated, aqueous piperazine solutions, related to this compound, showed significant resistance to thermal degradation and oxidation, suggesting their utility in carbon dioxide capture processes (Freeman et al., 2010).
Piperazine in Peptide Derivatization
- Piperazine Derivatives in Mass Spectrometry : Piperazine-based derivatives enhanced the ionization efficiency of peptides in mass spectrometry, indicating their application in proteomics and analytical chemistry (Qiao et al., 2011).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, to which this compound belongs, often interact with gaba receptors .
Mode of Action
Piperazine, a core structure in this compound, is known to act as a GABA receptor agonist . Agonists bind to receptors and activate them to produce a biological response. In this case, piperazine binding to GABA receptors could lead to hyperpolarization of nerve endings, resulting in flaccid paralysis .
Biochemical Pathways
The action of piperazine derivatives on gaba receptors suggests that it may influence neurotransmission pathways .
Pharmacokinetics
Piperazine, a related compound, is known to be freely soluble in water , which could influence the absorption and distribution of 1-(3-Cyanopropyl)piperazine.
Result of Action
Piperazine’s action as a GABA receptor agonist can lead to hyperpolarization of nerve endings, which could potentially result in flaccid paralysis .
properties
IUPAC Name |
4-piperazin-1-ylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-2,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKVYGFJHOLYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374108 | |
Record name | 1-(3-Cyanopropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5623-94-9 | |
Record name | 1-(3-Cyanopropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5623-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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